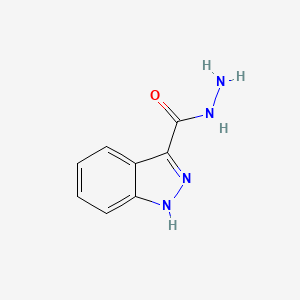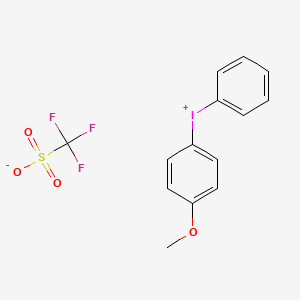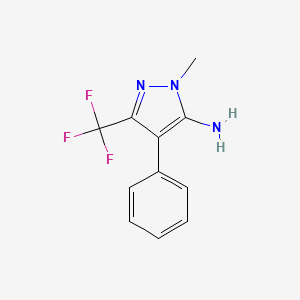
1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (MPTP) is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopamine-producing neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons.
Applications De Recherche Scientifique
Synthesis and Characterization
1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine serves as a foundational chemical structure for the synthesis and characterization of various pyrazole derivatives. These derivatives have been explored for their antitumor, antifungal, and antibacterial activities. One study demonstrates the synthesis, characterization, and bioactivity assessment of pyrazole derivatives, highlighting their potential in pharmacology and materials science. The compounds were characterized using a combination of spectroscopic techniques and crystallography, confirming their complex structures and biological potential against breast cancer and microbial infections (Titi et al., 2020).
Antimicrobial and Cytotoxic Activity
The chemical scaffold of 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is instrumental in creating novel compounds with significant antimicrobial and cytotoxic properties. Research into azetidine-2-one derivatives of 1H-benzimidazole, which share a similar core structure, revealed compounds with potent antibacterial and cytotoxic activities, showcasing the versatility of this chemical framework in developing new therapeutic agents (Noolvi et al., 2014).
Polymer Science Applications
In polymer science, derivatives of 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been used to quench excess reactants and remove known impurities from crude reaction products. This application is crucial for the solution-phase synthesis of various chemical compounds, including ureas, thioureas, sulfonamides, amides, and pyrazoles, facilitating the rapid and parallel purification of these substances (R. J. C. and J. C. Hodges, 1997).
Anticancer Agents
The structure of 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a key component in synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds have shown promising bioactivity against a range of cancer cell lines, including lung, breast, prostate, and cervical cancer cells, highlighting their potential as anticancer agents (Chavva et al., 2013).
Materials Science and Corrosion Inhibition
This compound also plays a role in materials science, where its derivatives are used as corrosion inhibitors. Studies have shown that certain heterocyclic derivatives based on the 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine structure can effectively inhibit corrosion on C-steel surfaces in acidic environments. These findings open new avenues for developing advanced materials with enhanced durability and resistance to degradation (Abdel Hameed et al., 2020).
Propriétés
IUPAC Name |
2-methyl-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17-10(15)8(7-5-3-2-4-6-7)9(16-17)11(12,13)14/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCKFLAAEZFOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372398 | |
| Record name | 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
CAS RN |
63156-74-1 | |
| Record name | 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63156-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)
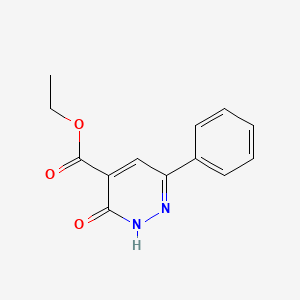
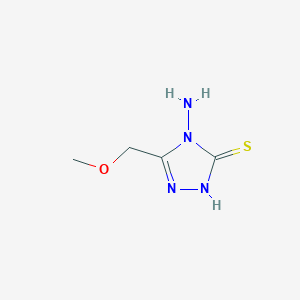
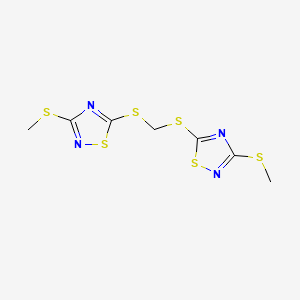
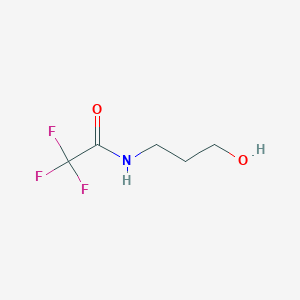
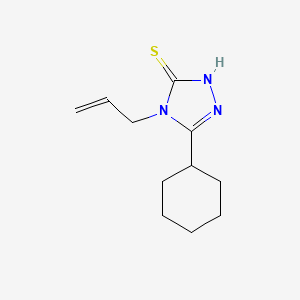
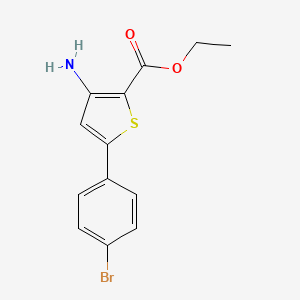
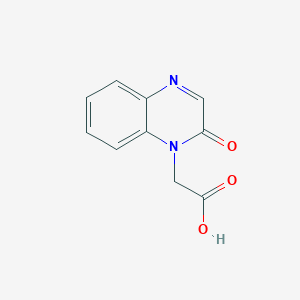
![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)
